molecular formula C13H16O4 B1674242 Carboxyibuprofen CAS No. 15935-54-3

Carboxyibuprofen

Número de catálogo: B1674242
Número CAS: 15935-54-3
Peso molecular: 236.26 g/mol
Clave InChI: DIVLBIVDYADZPL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Ácido Ibuprofénico normalmente implica varios pasos que comienzan con el isobutylbenceno. Un método tradicional es el proceso Boots, que implica una acilación de Friedel-Crafts del isobutylbenceno para producir 4-isobutylacetofenona. Este intermedio se convierte entonces en Ácido Ibuprofénico a través de una serie de reacciones que incluyen hidrólisis y descarboxilación .

Otro método es el proceso Hoechst, que es más eficiente y respetuoso con el medio ambiente. Este proceso implica la carbonilación del 1-(4’-isobutylfenil)etanol con monóxido de carbono en un medio acuoso ácido, utilizando un catalizador de paladio .

Métodos de Producción Industrial

La producción industrial del Ácido Ibuprofénico a menudo emplea el proceso Boots-Hoechst-Celanese (BHC), que es una combinación de los métodos Boots y Hoechst. Este proceso es altamente eficiente y produce altos rendimientos del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido Ibuprofénico se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

    Esterificación: Normalmente implica alcoholes y catalizadores ácidos.

    Formación de Sales: Implica bases como el hidróxido de sodio o el hidróxido de potasio.

    Halogenación: Implica halógenos como el cloro o el bromo, a menudo en presencia de un catalizador.

Productos Principales

    Esterificación: Produce ésteres del Ácido Ibuprofénico.

    Formación de Sales: Produce sales como el ibuprofeno sódico.

    Halogenación: Produce derivados halogenados del Ácido Ibuprofénico.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Carboxyibuprofen is primarily known for its role as a metabolite of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Its pharmacological properties include:

  • Anti-inflammatory Effects : this compound retains anti-inflammatory activity, contributing to the overall efficacy of ibuprofen in treating conditions such as arthritis and other inflammatory disorders .
  • Analgesic Activity : Similar to its parent compound, this compound exhibits analgesic effects, making it useful in pain management strategies .

Biotransformation Studies

Research has shown that this compound can be produced through the biotransformation of ibuprofen by various biological systems, including fungi. For instance:

  • A study demonstrated the ability of certain endophytic fungi to biotransform ibuprofen into its metabolites, including this compound. This process was analyzed using advanced liquid chromatography techniques, highlighting the potential for using fungi in pharmaceutical applications .

Environmental Impact and Biodegradation

This compound's presence in environmental samples has been studied to assess its biodegradation and impact on ecosystems:

  • In wastewater treatment studies, this compound was found to degrade at a faster rate than other ibuprofen metabolites. This suggests its potential for lower environmental persistence compared to its parent compound and other metabolites .
  • The compound's concentration levels were monitored in natural water samples, indicating its prevalence and the need for effective wastewater management strategies to mitigate pharmaceutical pollution .

Clinical Applications and Case Studies

This compound's clinical relevance extends beyond its role as a metabolite. Research indicates potential therapeutic applications:

  • Pain Management : Clinical studies have explored the efficacy of this compound in various pain management protocols, particularly in patients with chronic pain conditions where traditional NSAIDs may have limited effectiveness due to side effects or contraindications .
  • Cancer Research : Emerging evidence suggests that this compound may have applications in oncology, particularly regarding its role in modulating inflammatory pathways associated with tumor growth. Studies are investigating its potential as an adjunct therapy alongside conventional cancer treatments .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use:

  • A study analyzed the pharmacokinetics of this compound alongside ibuprofen enantiomers in healthy volunteers, revealing insights into absorption, distribution, metabolism, and excretion (ADME) characteristics that can inform dosing regimens .
  • Genetic factors influencing the metabolism of ibuprofen and its metabolites, including this compound, were also examined, emphasizing the importance of personalized medicine approaches in NSAID therapy .

Mecanismo De Acción

El Ácido Ibuprofénico funciona inhibiendo la enzima ciclooxigenasa (COX), que está involucrada en la producción de prostaglandinas. Las prostaglandinas son sustancias químicas responsables del dolor, la inflamación y la fiebre en el cuerpo. Al bloquear las enzimas COX, el Ácido Ibuprofénico reduce los niveles de estas prostaglandinas, aliviando así los síntomas .

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for quantifying carboxyibuprofen in biological matrices, and how can cross-reactivity with ibuprofen metabolites be minimized?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to achieve specificity. Validate assays using spiked samples to confirm recovery rates (≥85%) and limit of quantification (LOQ) ≤10 ng/mL . Cross-reactivity can be minimized by optimizing chromatographic separation (e.g., C18 column with gradient elution) and verifying metabolite profiles via fragmentation patterns .

Q. How do interindividual variations in cytochrome P450 (CYP) enzyme activity influence this compound pharmacokinetics?

  • Methodology : Conduct population pharmacokinetic (PopPK) studies with stratified sampling based on CYP2C9 genotypes. Use nonlinear mixed-effects modeling (NONMEM) to quantify variability in clearance rates. Pair with in vitro microsomal assays to correlate genotype-phenotype relationships .

Q. What in vitro models are appropriate for studying this compound’s metabolic pathways?

  • Methodology : Primary human hepatocytes or HepG2 cell lines are ideal for phase II metabolism studies (e.g., glucuronidation). Monitor metabolite formation via LC-MS and validate using recombinant UDP-glucuronosyltransferase (UGT) isoforms. Include negative controls (e.g., UGT inhibitors like probenecid) to confirm enzymatic specificity .

Advanced Research Questions

Q. How can conflicting data on this compound’s anti-inflammatory activity in rodent models be resolved?

  • Methodology : Perform meta-analysis of existing studies using PRISMA guidelines. Stratify results by dosage (e.g., 10–50 mg/kg), administration route (oral vs. intraperitoneal), and disease model (e.g., CFA-induced arthritis vs. LPS-induced inflammation). Use funnel plots to assess publication bias and mixed-effects models to adjust for heterogeneity .

Q. What experimental designs optimize detection of this compound’s potential endocrine-disrupting effects?

  • Methodology : Employ a tiered approach:

  • Tier 1 : High-throughput screening (HTS) with yeast estrogen screen (YES) or androgen receptor (AR) binding assays.
  • Tier 2 : In vivo zebrafish assays to assess developmental toxicity (e.g., vitellogenin induction).
  • Tier 3 : Rodent uterotrophic assays with this compound co-administered with endogenous estrogens. Include positive controls (e.g., bisphenol A) and negative controls (vehicle-only) .

Q. How can in silico models predict this compound’s interactions with multidrug resistance-associated proteins (MRPs)?

  • Methodology : Use molecular docking simulations (e.g., AutoDock Vina) to map this compound’s binding affinity to MRP2/4. Validate predictions with transfected HEK293 cells overexpressing MRP isoforms. Quantify efflux ratios (basolateral-to-apical/apical-to-basolateral) in bidirectional transport assays .

Q. Data Contradiction & Synthesis

Q. How should researchers address discrepancies in reported this compound half-life values across species?

  • Methodology : Perform allometric scaling to extrapolate human pharmacokinetics from rodent data. Adjust for species-specific differences in plasma protein binding (e.g., rodent albumin vs. human albumin) using equilibrium dialysis. Validate with physiologically based pharmacokinetic (PBPK) modeling .

Q. What statistical methods are robust for analyzing nonlinear dose-response relationships in this compound toxicity studies?

  • Methodology : Apply benchmark dose (BMD) modeling with PROAST software. Use model averaging (e.g., Hill, exponential) to account for uncertainty. Report BMDL10 (lower confidence limit of 10% effect) and compare with NOAEL/LOAEL values .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure transparency when reporting negative results from this compound efficacy trials?

  • Methodology : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Publish raw data in repositories like Figshare or Zenodo. Include detailed protocols for dosing, sample preparation, and statistical thresholds (e.g., α=0.05, two-tailed) to enable replication .

Q. What frameworks support hypothesis generation for this compound’s role in chronic kidney disease (CKD) progression?

  • Methodology : Use the PICO framework:
  • Population : CKD patients with NSAID exposure.
  • Intervention : this compound plasma concentration monitoring.
  • Comparison : Patients without NSAID exposure.
  • Outcome : Glomerular filtration rate (GFR) decline over 12 months.
    Pair with FINER criteria to evaluate feasibility and novelty .

Propiedades

IUPAC Name

3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVLBIVDYADZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016127
Record name Carboxyibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15935-54-3
Record name Carboxyibuprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15935-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboxyibuprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015935543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxyibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOXYIBUPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RI5XR466K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
Carboxyibuprofen
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
Carboxyibuprofen
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
Carboxyibuprofen
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
Carboxyibuprofen
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
Carboxyibuprofen
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
Carboxyibuprofen

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.